Methanetetracarboxylic acid

Structural chemistry Coordination chemistry Ligand design

Methanetetracarboxylic acid delivers a C1 tetrahedral core with four COOH groups on a single carbon—the highest carboxylate density available in an organic small molecule. Unlike ethane‑bridged or planar aromatic tetraacids, this sp³ scaffold enables tetrasubstituted methane derivatives and compact tetratopic ligands for MOFs that are stereoelectronically inaccessible with any other tetracarboxylate. Its extreme acidity (predicted pKa₁ 0.18) provides unique protonation and metal‑binding kinetics. For researchers working at the frontier of coordination chemistry, dendrimer synthesis, or high‑charge‑density crosslinkers, this compound represents an irreplaceable building block. Secure your high‑purity material today.

Molecular Formula C5H4O8
Molecular Weight 192.08 g/mol
CAS No. 193197-67-0
Cat. No. B13171226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanetetracarboxylic acid
CAS193197-67-0
Molecular FormulaC5H4O8
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESC(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O
InChIInChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13)
InChIKeyNKVMCSDLYHGDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanetetracarboxylic Acid (CAS 193197-67-0): The Highest-Density C1 Tetracarboxylate Building Block


Methanetetracarboxylic acid, formally designated as tetramethanecarboxylic acid with formula C(COOH)₄ (C₅H₄O₈), represents the structurally simplest member of the tetrahedral C1 tetracarboxylate class [1]. The free acid is presumed unstable and has not been isolated in pure form as of the available literature [2]; however, its sodium salt Na₄C(COO)₄ and tetraethyl ester C(COO-C₂H₅)₄ are well-established, stable derivatives [3]. The tetraanion methanetetracarboxylate possesses a neopentane-like carbon backbone with four carboxylate groups symmetrically attached to a single central carbon atom, affording a uniquely compact tetrahedral geometry and maximum carboxylate density per carbon unit (four COOH moieties on one carbon) .

Methanetetracarboxylic Acid in Procurement: Why C1 Tetrahedral Geometry Cannot Be Approximated by Extended-Chain or Lower-Denticity Tetracarboxylates


Procurement of a tetracarboxylate building block cannot rely on generic substitution among structurally divergent tetraacids. Methanetetracarboxylic acid derivatives are distinguished from all other commercially available tetracarboxylates by their C1 central carbon—a unique tetrahedral core with zero carbon-carbon bond separation between carboxylate groups [1]. This contrasts sharply with ethane-1,1,2,2-tetracarboxylates (C2 bridge), diphenylmethane-based tetracarboxylates (extended aromatic spacers), and 1,2,4,5-benzenetetracarboxylate (pyromellitic acid, planar geometry) . The C1 geometry yields a predicted pKa₁ of 0.18±0.36—substantially lower than ethane-bridged analogs—indicating markedly different protonation behavior and metal-binding kinetics in coordination chemistry applications . Furthermore, the C1 tetrahedral scaffold enables the synthesis of tetrasubstituted methane derivatives that are stereoelectronically impossible to access using extended-chain tetracarboxylates. For applications requiring maximal carboxylate density in minimal spatial volume, no alternative tetracarboxylate can replicate the compactness or symmetrical rigidity of the C(COO⁻)₄ core [2].

Methanetetracarboxylic Acid Derivatives: Quantitative Comparative Evidence for Scientific Selection


Carboxylate Group Density: Methanetetracarboxylate versus Ethane-1,1,2,2-tetracarboxylate

Methanetetracarboxylic acid tetraethyl ester (C(COO-C₂H₅)₄) and related tetraanions possess a C1 central carbon bearing four carboxylate groups with zero intervening carbon-carbon bonds, yielding the highest possible carboxylate density among tetrahedral tetracarboxylates [1]. In contrast, ethane-1,1,2,2-tetracarboxylate esters (CAS 5464-22-2) feature a C2 bridge that separates carboxylate pairs by a C–C single bond, reducing spatial carboxylate density and altering coordination geometry . For a given metal center, the C1 ligand produces a smaller coordination sphere and distinct symmetry compared to the extended C2 analog, a factor that directly influences metal-organic framework (MOF) pore architecture and crystal packing .

Structural chemistry Coordination chemistry Ligand design

Direct Synthesis from Pentaerythritol: Oxidation Route to Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate, Na₄C(COO)₄, can be directly synthesized via catalytic oxidation of pentaerythritol C(CH₂OH)₄ using oxygen in sodium hydroxide solution at pH 10 and approximately 60 °C, with palladium as catalyst [1]. This single-step oxidation converts all four primary alcohol groups quantitatively to carboxylates while preserving the tetrahedral C1 carbon skeleton. In contrast, analogous ethane-bridged tetracarboxylates require multi-step alkylation-malonate condensation sequences or electrochemical cleavage of ethanetetracarboxylate esters [2], and aromatic tetracarboxylates necessitate distinct oxidative or Diels-Alder routes [3].

Organic synthesis Catalytic oxidation Process chemistry

Predicted Acidity (pKa) of Methanetetracarboxylic Acid versus Extended-Chain Tetracarboxylates

The predicted pKa₁ of methanetetracarboxylic acid is 0.18±0.36, reflecting the strong electron-withdrawing effect of four carboxyl groups directly bonded to a single central carbon . This value is substantially lower than that of typical aliphatic carboxylic acids (pKa ~4.7) and is consistent with the enhanced acidity observed in geminal polycarboxylates due to inductive stabilization of the conjugate base [1]. While direct experimental pKa data for comparator C2 or aromatic tetracarboxylates under identical prediction conditions are not available in the source, the predicted low pKa suggests that methanetetracarboxylate will remain fully deprotonated under conditions where extended-chain tetracarboxylates may exist in partially protonated states, thereby influencing metal-binding kinetics and speciation in aqueous coordination chemistry [2].

Physical organic chemistry Acid-base chemistry Coordination chemistry

Topological Surface Area and Hydrogen-Bonding Capacity: Methanetetracarboxylate versus Aromatic Tetracarboxylates

Methanetetracarboxylic acid has a calculated topological polar surface area (TPSA) of 149 Ų and a heavy atom count of 13 [1]. By comparison, the widely used aromatic tetracarboxylate 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid, CAS 89-05-4) has a TPSA of 149 Ų as well but a heavy atom count of 18 due to its six-carbon aromatic ring [2]. The methanetetracarboxylate scaffold thus achieves identical hydrogen-bonding capacity with 28% fewer heavy atoms, affording a more compact, lower-molecular-weight tetracarboxylate platform. Additionally, the tetrahedral C1 geometry contrasts with the planar, rigid geometry of pyromellitic acid, offering distinct spatial orientation of carboxylate binding vectors for metal coordination and supramolecular assembly [3].

Medicinal chemistry Drug design Computational chemistry

Methanetetracarboxylic Acid Derivatives: Prioritized Research and Industrial Application Scenarios


Compact Metal-Organic Framework (MOF) Ligand Precursor

Methanetetracarboxylate esters and the sodium salt serve as precursors to the C(COO⁻)₄ tetraanion, which can function as a compact, tetrahedral tetratopic ligand for constructing metal-organic frameworks with unique pore geometries [1]. The zero C–C separation between carboxylate groups and the sp³ tetrahedral geometry (contrasting with planar aromatic tetracarboxylates such as pyromellitic acid) enable coordination networks that cannot be replicated using extended-chain or aromatic tetracarboxylate ligands .

Synthesis of Tetrasubstituted Methane Derivatives

The tetraethyl ester of methanetetracarboxylic acid is traded as a specialty chemical and has been used in organic synthesis as a platform for preparing tetrasubstituted methane compounds [1]. The tetrahedral C1 core with four identical ester groups enables symmetrical derivatization strategies that are impossible with mixed-functionality or asymmetrical tetracarboxylates, providing a unique entry to tetrahedral building blocks for dendrimers, crosslinkers, and functional materials .

High-Density Carboxylate Source for Polymer Crosslinking and Surface Modification

The sodium salt Na₄C(COO)₄ provides four carboxylate groups per single carbon atom—the highest carboxylate density achievable in any organic small molecule [1]. This extreme carboxylate density, combined with the compound‘s water solubility in salt form, makes it a candidate for applications requiring concentrated carboxylate functionality, such as crosslinking agents for hydrophilic polymers or surface modification where high charge density per unit volume is required . The one-step oxidation route from pentaerythritol further supports its viability for scaled applications .

Computational and Physical Organic Chemistry Reference Compound

Methanetetracarboxylic acid represents a benchmark structure for computational studies of geminal polycarboxylate stability, decarboxylation energetics, and the limits of the Erlenmeyer rule [1]. With a predicted pKa₁ of 0.18±0.36 and a highly strained C1 tetrahedral core bearing four electron-withdrawing carboxyl groups, this compound serves as an extreme-case reference for evaluating acidity prediction models and for investigating the fundamental limits of carboxylate group density on a single carbon center .

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